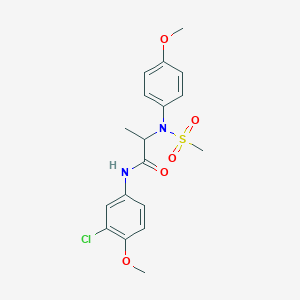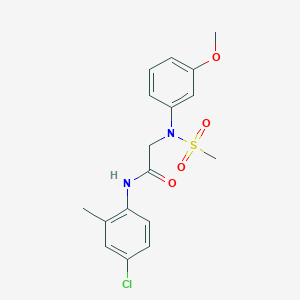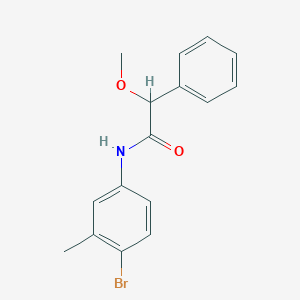![molecular formula C16H17ClN2O4S2 B3935234 N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3935234.png)
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide
Descripción general
Descripción
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide, also known as CB-839, is a potent and selective inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells, making it a promising target for cancer therapy.
Mecanismo De Acción
Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then used by cancer cells to produce energy and synthesize macromolecules. N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide works by inhibiting glutaminase, which leads to a decrease in glutamate production and a reduction in cancer cell metabolism. This ultimately results in cancer cell death.
Biochemical and Physiological Effects:
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide has been shown to reduce tumor growth and increase the survival of mice with pancreatic cancer. Additionally, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide is its specificity for glutaminase. This makes it a promising target for cancer therapy, as it can selectively target cancer cells while sparing normal cells. However, one limitation of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide is its potential toxicity. Glutaminase is also expressed in normal cells, and inhibiting this enzyme could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide research. One direction is to investigate its potential as a combination therapy with other cancer treatments. Another direction is to identify biomarkers that can predict response to N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide. Additionally, there is a need to further investigate the toxicity of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide and develop strategies to minimize its side effects. Finally, there is a need to explore the potential of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide for the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide is a promising inhibitor of glutaminase with potential as a cancer therapy. Its specificity for glutaminase makes it an attractive target for cancer treatment, but its potential toxicity must be carefully considered. Further research is needed to fully understand the mechanism of action and potential applications of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide has been extensively studied for its potential as a cancer therapy. It has been shown to be effective against a variety of cancer types, including pancreatic cancer, non-small cell lung cancer, and acute myeloid leukemia. N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide works by inhibiting glutaminase, which is essential for cancer cell metabolism. By blocking this enzyme, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide can starve cancer cells of the nutrients they need to grow and divide.
Propiedades
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-12-5-6-15(10-16(12)19(20)21)25(22,23)18-7-8-24-11-13-3-2-4-14(17)9-13/h2-6,9-10,18H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEGFUABUNZAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-methyl-3-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B3935157.png)

![N~2~-(2-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935167.png)


![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935185.png)
![(4-chlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3935203.png)

![2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B3935216.png)


![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3935224.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3935237.png)